GW806742X Hydrochloride: A Dual Inhibitor of Necroptosis and Angiogenesis
GW806742X Hydrochloride: A Dual Inhibitor of Necroptosis and Angiogenesis
An In-depth Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
GW806742X hydrochloride is a potent small molecule inhibitor with a dual mechanism of action, targeting both Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptotic cell death, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. As an ATP mimetic, GW806742X binds to the ATP-binding pocket of its targets, effectively blocking their downstream signaling pathways. This dual inhibitory activity positions GW806742X as a compelling candidate for therapeutic intervention in diseases where both necroptosis and pathological angiogenesis are implicated, such as inflammatory disorders and cancer. This document provides a comprehensive overview of the mechanism of action of GW806742X, detailing its effects on cellular signaling, summarizing key quantitative data, and outlining relevant experimental methodologies.
Introduction
Necroptosis is a form of regulated necrosis that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration.[1] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway mediated by a core signaling complex involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and MLKL.[1] Angiogenesis, the formation of new blood vessels, is a fundamental process in development and wound healing, but also a hallmark of cancer and other diseases. The VEGF/VEGFR2 signaling axis is a primary driver of angiogenesis.[2]
GW806742X hydrochloride has emerged as a significant research tool and potential therapeutic agent due to its ability to concurrently inhibit both of these critical pathways. This technical guide will delve into the molecular mechanisms by which GW806742X exerts its effects, providing researchers and drug developers with a detailed understanding of its pharmacological profile.
Mechanism of Action: Inhibition of MLKL and Necroptosis
GW806742X acts as a potent inhibitor of MLKL, the terminal effector in the necroptosis pathway.[3][4] It functions as an ATP mimetic, competitively binding to the nucleotide-binding site within the pseudokinase domain of MLKL.[5] This interaction prevents the conformational changes in MLKL that are necessary for its oligomerization and subsequent translocation to the plasma membrane, thereby inhibiting the execution of necroptotic cell death.[3][4][5][6][7]
The Necroptosis Signaling Pathway
The canonical necroptosis pathway is initiated by stimuli such as Tumor Necrosis Factor (TNF), which leads to the formation of a signaling complex known as the necrosome. This complex consists of RIPK1 and RIPK3, which auto- and trans-phosphorylate each other. Activated RIPK3 then recruits and phosphorylates MLKL. Phosphorylated MLKL undergoes a conformational change, oligomerizes, and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.
Inhibition of MLKL by GW806742X
By binding to the ATP pocket of the MLKL pseudokinase domain, GW806742X effectively blocks the downstream events following RIPK3-mediated phosphorylation. This prevents MLKL from adopting its active conformation, thereby retarding its translocation to the cell membrane and inhibiting necroptosis.[3][5][6][7]
Mechanism of Action: Inhibition of VEGFR2 and Angiogenesis
In addition to its anti-necroptotic activity, GW806742X is a potent inhibitor of VEGFR2, a receptor tyrosine kinase that plays a central role in angiogenesis.[3][5][6] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.
The VEGFR2 Signaling Pathway
Upon VEGF-A binding, VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain. These phosphorylated residues serve as docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including:
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PLCγ-PKC-MAPK pathway: Promotes cell proliferation.
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PI3K-Akt pathway: Mediates cell survival and permeability.
Inhibition of VEGFR2 by GW806742X
As an ATP-competitive inhibitor, GW806742X binds to the kinase domain of VEGFR2, preventing its autophosphorylation and subsequent activation of downstream signaling cascades. This leads to the inhibition of VEGF-induced endothelial cell proliferation and, consequently, angiogenesis.
References
- 1. New potency assays for anti-VEGF antibodies [mpl.loesungsfabrik.de]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
